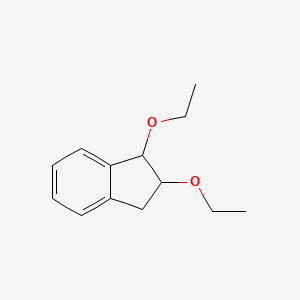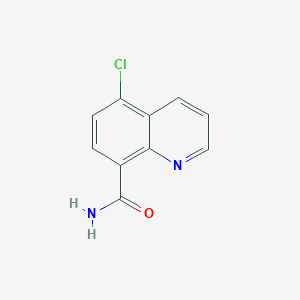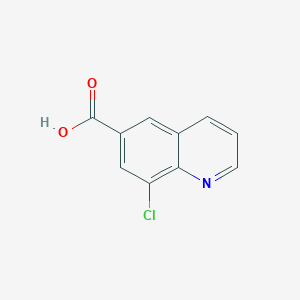
1-Methylnaphthalene-8-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylnaphthalene-8-acetic acid is an organic compound belonging to the class of naphthalenes, which are characterized by two fused benzene rings
Méthodes De Préparation
The synthesis of 1-Methylnaphthalene-8-acetic acid can be achieved through several routes. One common method involves the oxidation of 1-methylnaphthalene using oxidizing agents such as hydrogen peroxide in the presence of a catalyst like sulfuric acid . This reaction typically occurs in acetic acid as the solvent, and the yield can be optimized by adjusting the reaction conditions, such as temperature and reaction time .
Industrial production methods for this compound may involve large-scale oxidation processes, where the reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
1-Methylnaphthalene-8-acetic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different derivatives, depending on the reducing agents and conditions used.
Common reagents used in these reactions include hydrogen peroxide for oxidation, metal hydrides for reduction, and halogens for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Methylnaphthalene-8-acetic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Methylnaphthalene-8-acetic acid involves its interaction with specific molecular targets and pathways. For example, its derivatives can inhibit microbial growth by interfering with essential cellular processes . The exact molecular targets and pathways involved depend on the specific derivative and its mode of action.
Comparaison Avec Des Composés Similaires
1-Methylnaphthalene-8-acetic acid can be compared with other similar compounds, such as:
1-Naphthaleneacetic acid: This compound is used as a plant hormone and has applications in agriculture.
2-Methylnaphthalene: It is used in the synthesis of vitamin K3 and other naphthoquinone derivatives.
Naphthoic acids: These compounds are important intermediates in the synthesis of various chemicals and have diverse applications.
The uniqueness of this compound lies in its specific chemical structure, which allows for the formation of unique derivatives with distinct properties and applications.
Propriétés
Formule moléculaire |
C13H12O2 |
|---|---|
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
2-(8-methylnaphthalen-1-yl)acetic acid |
InChI |
InChI=1S/C13H12O2/c1-9-4-2-5-10-6-3-7-11(13(9)10)8-12(14)15/h2-7H,8H2,1H3,(H,14,15) |
Clé InChI |
AVMDMBNLHGRZHN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C=CC=C2CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11898034.png)


![2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B11898066.png)






![1-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one](/img/structure/B11898103.png)


![(S)-8-Fluoro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one](/img/structure/B11898132.png)
